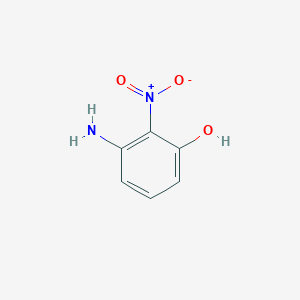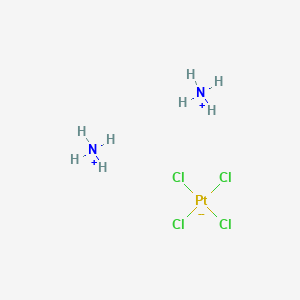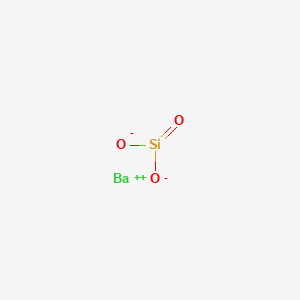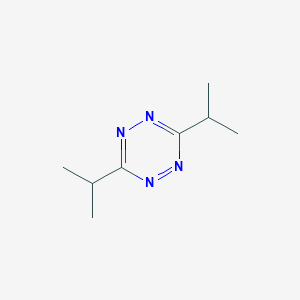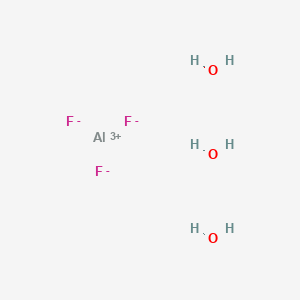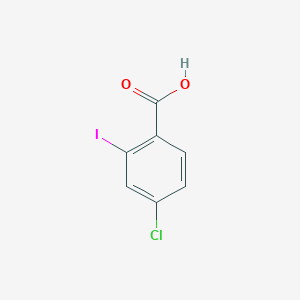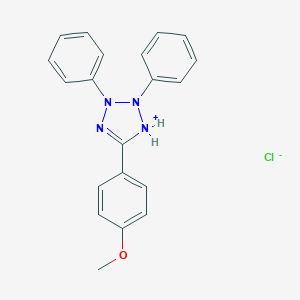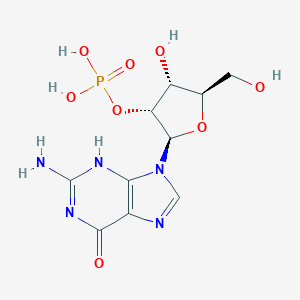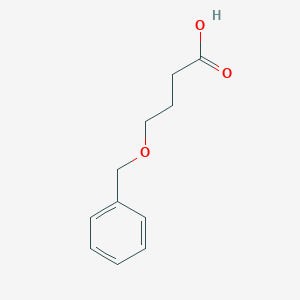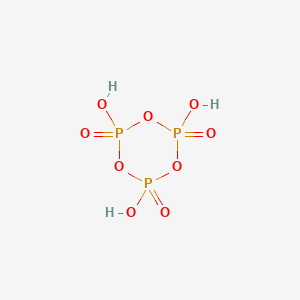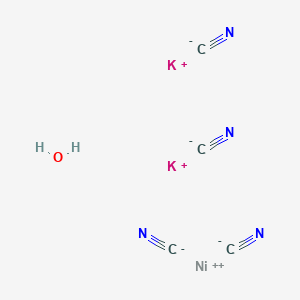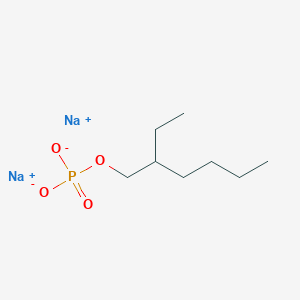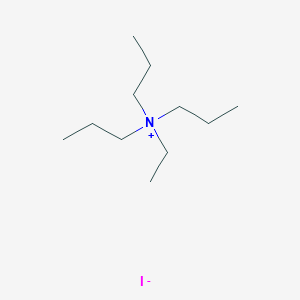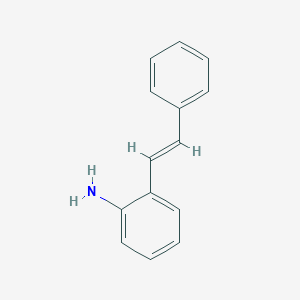
Tin Sn-113
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin Sn-113, also known as Tin-113, is a radioactive isotope of tin with a mass number of 113. It has an atomic number of 50, which means it contains 50 protons and 63 neutrons in its nucleus. Tin-113 has an isotopic mass of approximately 112.9051758 atomic mass units and a half-life of about 115.09 days . This isotope is used in various scientific research applications due to its unique properties.
準備方法
Tin-113 can be produced through neutron capture reactions involving antimony-113. The reaction involves bombarding antimony-113 with neutrons, which results in the formation of tin-113 through a beta decay process . This method is commonly used in laboratories to synthesize tin-113 for research purposes. Industrial production methods may involve similar neutron capture processes, but on a larger scale to meet the demand for this isotope in various applications.
化学反応の分析
Tin-113 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, and bases. For example, tin-113 can react with chlorine to form tin(IV) chloride, a common oxidation reaction. In reduction reactions, tin-113 can be reduced to its metallic form using reducing agents such as hydrogen or carbon. Substitution reactions involving tin-113 often result in the formation of organotin compounds, which are widely used in industrial applications .
科学的研究の応用
作用機序
The mechanism of action of tin-113 involves its radioactive decay, which emits beta particles. These beta particles can interact with surrounding molecules and atoms, causing ionization and other chemical changes. In biological systems, the beta particles emitted by tin-113 can be used to target specific cells or tissues, allowing for precise imaging or treatment. The molecular targets and pathways involved in these processes depend on the specific application and the chemical form of tin-113 used .
類似化合物との比較
Tin-113 can be compared with other isotopes of tin, such as tin-112, tin-114, and tin-115. Each of these isotopes has unique properties and applications:
Tin-112: A stable isotope of tin with a mass number of 112.
Tin-114: Another stable isotope of tin with a mass number of 114.
Tin-113 is unique due to its radioactive properties, which make it suitable for applications that require radioactive tracers or radiopharmaceuticals. Its relatively short half-life also makes it ideal for certain medical and industrial applications where rapid decay is advantageous .
特性
CAS番号 |
13966-06-8 |
|---|---|
分子式 |
Sn |
分子量 |
112.90518 g/mol |
IUPAC名 |
tin-113 |
InChI |
InChI=1S/Sn/i1-6 |
InChIキー |
ATJFFYVFTNAWJD-VENIDDJXSA-N |
SMILES |
[Sn] |
異性体SMILES |
[113Sn] |
正規SMILES |
[Sn] |
同義語 |
113Sn radioisotope Sn-113 radioisotope Tin-113 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


